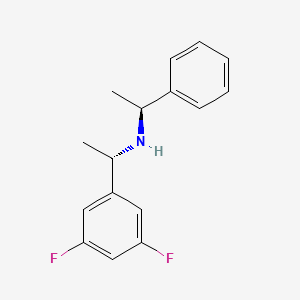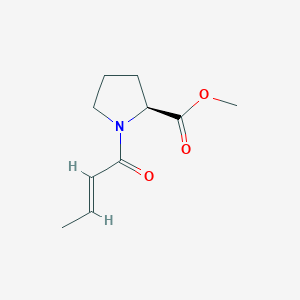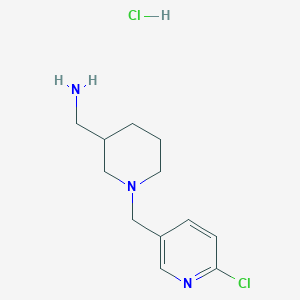
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine moiety can be synthesized through the chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Piperidine: The chloropyridine is then reacted with piperidine under basic conditions to form the intermediate compound.
Introduction of the Methanamine Group: The intermediate is further reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the chloropyridine moiety.
Substitution: Substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-2-yl)methanamine hydrochloride
Uniqueness
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methanamine group on the piperidine ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H19Cl2N3 |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H |
Clave InChI |
OSACXFUQJIFONO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


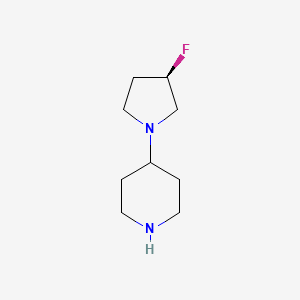
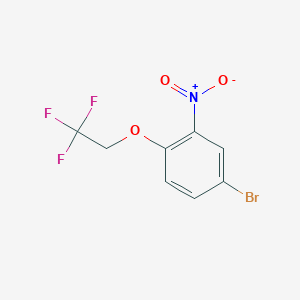


![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
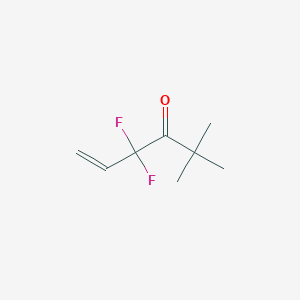
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
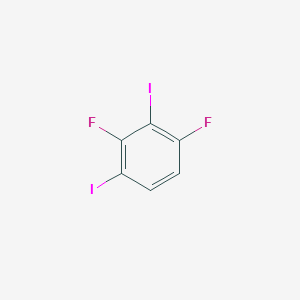
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)

